Bz-Dl-Phe-Betana

Description

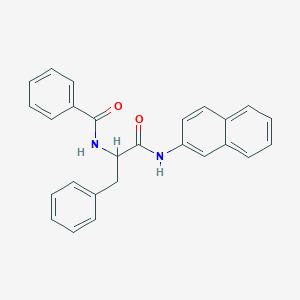

Bz-Dl-Phe-Betana (benzoyl-DL-phenylalanine-beta-naphthylamide) is a synthetic peptide derivative characterized by a benzoyl group attached to a racemic (DL) phenylalanine residue, which is further linked to a beta-naphthylamide moiety. This compound is primarily utilized in biochemical research as a substrate for studying enzymatic activity, particularly for proteases and peptidases. Its structure combines aromatic groups (benzoyl and beta-naphthyl) with a chiral center (DL-phenylalanine), making it a versatile tool for investigating stereoselective enzyme interactions and hydrolysis kinetics.

Properties

IUPAC Name |

N-[1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2/c29-25(21-12-5-2-6-13-21)28-24(17-19-9-3-1-4-10-19)26(30)27-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXGHMPRWWMUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-32-1 | |

| Record name | 100900-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Dl-Phe-Betana typically involves multi-step organic reactionsThis method provides high regioselectivity and excellent yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high efficiency and purity. The use of advanced catalysts and optimized reaction conditions is crucial for scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bz-Dl-Phe-Betana can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Bz-Dl-Phe-Betana has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Bz-Dl-Phe-Betana involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biological processes, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Bz-Dl-Phe-Betana’s properties, it is compared below with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Fluorescence Utility :

- This compound’s beta-naphthylamide group emits strong fluorescence upon enzymatic cleavage, comparable to 7-amido-4-methylcoumarin (AMC)-based substrates like Z-Gly-Pro-AMC . However, beta-naphthylamide derivatives generally exhibit lower quantum yields than AMC.

- In contrast, p-nitroaniline (pNA)-based substrates (e.g., Bz-Phe-Val-Arg-pNA) rely on absorbance changes rather than fluorescence, limiting their use in high-throughput screening.

Stereochemical Sensitivity :

- The DL-phenylalanine configuration in this compound allows it to interact with both D- and L-specific enzymes, unlike L-specific analogs (e.g., Suc-Ala-Ala-Pro-Phe-pNA), which are restricted to chiral recognition .

Solubility Limitations :

- Like most aromatic peptide derivatives (e.g., Z-Gly-Pro-AMC), this compound has poor aqueous solubility, often requiring organic co-solvents (e.g., DMSO) for experimental use.

Research Implications and Limitations

- Advantages : this compound’s racemic structure broadens its applicability in studying enzymes with divergent stereochemical preferences. Its fluorescence properties enable real-time kinetic assays.

- Methodological Considerations : As highlighted in , comprehensive characterization of such compounds requires detailed compositional and physical data (e.g., purity, solvent compatibility), which are often underreported in literature .

Biological Activity

Bz-Dl-Phe-Betana, also known as N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester, is a phenylalanine derivative with significant biological activity. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential applications in enzyme assays and therapeutic interventions. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₅NO₃

- Molecular Weight : 395.45 g/mol

- Melting Point : 158°C

- Boiling Point : 656.6°C at 760 mmHg

- Density : 1.222 g/cm³

- LogP : 5.1774 (indicating high lipophilicity)

This compound acts primarily as a substrate for chymotrypsin, a serine protease involved in the digestive process. The compound's structure allows it to mimic peptide bonds, which are cleaved by chymotrypsin, facilitating studies on enzyme kinetics and inhibition.

Enzyme Interaction

Research indicates that this compound is effectively used in determining the activity of chymotrypsin. The compound's ability to serve as a substrate allows for the assessment of enzyme kinetics under varying conditions, making it valuable in enzymology.

Ergogenic Properties

Amino acid derivatives like this compound have been studied for their ergogenic effects. They are believed to influence the secretion of anabolic hormones and improve mental performance during stress-related tasks. This has implications for athletic performance and recovery from exercise-induced muscle damage .

Study on Chymotrypsin Activity

A study conducted by Luckose et al. (2015) demonstrated that this compound could enhance the determination of chymotrypsin activity in vitro. The findings suggested that variations in substrate concentration could significantly affect enzyme activity measurements, highlighting the compound's utility in biochemical assays .

Ergogenic Effects in Athletes

In another investigation into amino acid derivatives as dietary supplements, this compound was noted for its potential benefits in physical performance enhancement. Participants reported improved endurance and reduced muscle soreness post-exercise when supplemented with amino acid derivatives including this compound .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | 395.45 g/mol |

| Melting Point | 158°C |

| Boiling Point | 656.6°C |

| Density | 1.222 g/cm³ |

| LogP | 5.1774 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.